![molecular formula C19H18N2O3S3 B2999622 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896027-40-0](/img/structure/B2999622.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzo[d]thiazol derivative, which is a class of compounds known for their diverse biological activities . It contains a methylsulfonyl group and a methylthio group attached to the benzamide moiety, and an allyl group attached to the benzo[d]thiazol moiety .
Synthesis Analysis
While the specific synthesis of this compound is not available, benzo[d]thiazol derivatives are typically synthesized via cyclization reactions . The allyl, methylsulfonyl, and methylthio groups could be introduced via substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, an amide group, and an allyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Research into similar sulfonamide compounds has shown their potential in cardiac electrophysiological modulation. For instance, the synthesis and activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit potency in in vitro Purkinje fiber assays, suggest that modifications in the sulfonamide group, akin to those in "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide," could yield compounds with selective class III antiarrhythmic properties (Morgan et al., 1990).
Antimalarial and Antiviral Potential
Another domain of application is in antimalarial and potentially antiviral therapies. Sulfonamide derivatives have been explored for their reactivity and resultant compounds exhibiting significant in vitro antimalarial activity. This suggests that structurally related compounds, such as "this compound," could be investigated for similar biological activities, including against contemporary challenges like COVID-19 (Fahim & Ismael, 2021).
Anticonvulsant Drug Intermediates
The compound's structural features also align with those used in the synthesis of anticonvulsant drugs. For instance, the preparation of zonisamide, an anticonvulsant medication, involves intermediates that share functional groups with "this compound," indicating potential pathways for synthesizing new anticonvulsant agents (Arava et al., 2007).
Antiparasitic Activity
Investigations into the thiazolide class of anti-infective drugs, with nitazoxanide as the parent compound, reveal a broad spectrum of activity against various pathogens. The structural analogy suggests that "this compound" could be explored for antiparasitic activities, leveraging modifications on the benzene ring or thiazole moiety to enhance efficacy or selectivity (Müller et al., 2006).
Supramolecular Chemistry and Gelation
The role of sulfonamide derivatives in supramolecular chemistry, particularly in the formation of gels, highlights another area of application. The incorporation of thiazol-2-yl and benzamide groups into molecules has been shown to impact gelation behavior, with potential implications for material science and nanotechnology applications. This suggests avenues for the utilization of "this compound" in designing new materials or studying molecular interactions (Yadav & Ballabh, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h4-10,12H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTMLXBAGIRHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

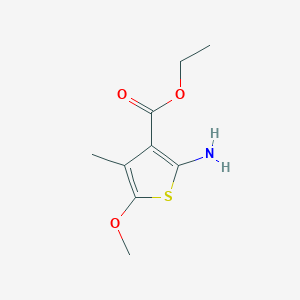
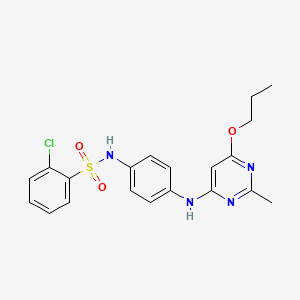
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2999546.png)

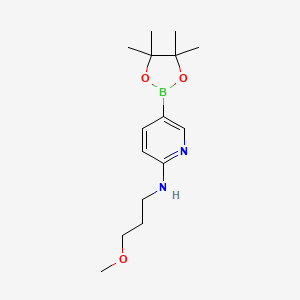
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)
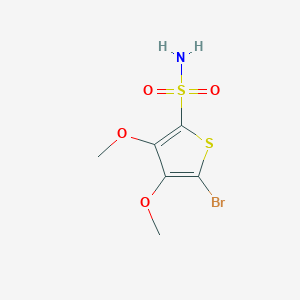
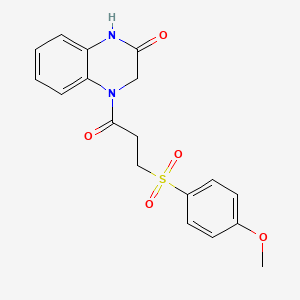
![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)